molecular formula C13H10BrNO4 B1374486 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid CAS No. 1184056-88-9

2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid

Cat. No. B1374486
M. Wt: 324.13 g/mol
InChI Key: IIGACMDEBLNYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is a chemical compound with the CAS Number: 1184056-88-9 . Its IUPAC name is [(5-bromo-2-furoyl)anilino]acetic acid . The molecular weight of this compound is 324.13 .


Molecular Structure Analysis

The InChI code for 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is 1S/C13H10BrNO4/c14-11-7-6-10 (19-11)13 (18)15 (8-12 (16)17)9-4-2-1-3-5-9/h1-7H,8H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

  • Scientific Field : Doping Control in Sports
    • Application Summary : This compound could potentially be used as a marker in doping control for the detection of certain carbonic anhydrase inhibitors .
    • Methods of Application : The in-vivo metabolism of certain substances after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated . The metabolite pattern of these substances is then compared to samples obtained from patients that therapeutically apply these substances as ophthalmic preparations .
    • Results or Outcomes : Preliminary results showed that the metabolism of these substances differs for the different application routes . It is also known that these substances, together with their metabolites, are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

properties

IUPAC Name

2-(N-(5-bromofuran-2-carbonyl)anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c14-11-7-6-10(19-11)13(18)15(8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGACMDEBLNYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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